Cas no 1779130-25-4 (4,5,6-trimethoxy-1H-indole-2-carbaldehyde)

4,5,6-trimethoxy-1H-indole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4,5,6-trimethoxy-1H-indole-2-carbaldehyde
- CS-0448777
- 1779130-25-4
-
- インチ: 1S/C12H13NO4/c1-15-10-5-9-8(4-7(6-14)13-9)11(16-2)12(10)17-3/h4-6,13H,1-3H3
- InChIKey: PTGOAMCJSQZQBO-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C(=CC2=C1C=C(C=O)N2)OC)OC
計算された属性
- せいみつぶんしりょう: 235.08445790g/mol
- どういたいしつりょう: 235.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4,5,6-trimethoxy-1H-indole-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-5G |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 95% | 5g |
¥ 13,444.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-1G |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 95% | 1g |
¥ 4,481.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-10G |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 95% | 10g |
¥ 22,407.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-100MG |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 95% | 100MG |
¥ 1,122.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-100mg |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 95% | 100mg |
¥1121.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-1g |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 95% | 1g |
¥4478.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-250mg |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 95% | 250mg |
¥1793.0 | 2024-04-23 | |
Ambeed | A742797-1g |
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 97% | 1g |
$605.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-5g |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 95% | 5g |
¥13434.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-250.0mg |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
1779130-25-4 | 95% | 250.0mg |
¥1793.0000 | 2024-07-24 |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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10. Book reviews
4,5,6-trimethoxy-1H-indole-2-carbaldehydeに関する追加情報
Introduction to 4,5,6-trimethoxy-1H-indole-2-carbaldehyde (CAS No. 1779130-25-4)
4,5,6-trimethoxy-1H-indole-2-carbaldehyde (CAS No. 1779130-25-4) is a unique and structurally complex organic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the indole class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The presence of three methoxy groups and a carbaldehyde functional group imparts distinct chemical and biological properties to this molecule, making it a valuable candidate for various scientific investigations.
The molecular structure of 4,5,6-trimethoxy-1H-indole-2-carbaldehyde is characterized by a central indole ring system with methoxy substituents at the 4-, 5-, and 6-positions, and a carbaldehyde group at the 2-position. This configuration not only influences its reactivity but also its interaction with biological targets. The methoxy groups enhance the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. The carbaldehyde group, on the other hand, provides a reactive site for various chemical transformations and can participate in important biological processes such as protein modification and enzyme inhibition.
Recent studies have highlighted the potential of 4,5,6-trimethoxy-1H-indole-2-carbaldehyde in several areas of biomedical research. One notable application is in the field of cancer therapy. Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4,5,6-trimethoxy-1H-indole-2-carbaldehyde selectively inhibits the growth of human breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways. This finding suggests that this compound could be a promising lead for the development of novel anticancer agents.
In addition to its antiproliferative properties, 4,5,6-trimethoxy-1H-indole-2-carbaldehyde has also been investigated for its potential neuroprotective effects. A study conducted by researchers at the University of California found that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism behind this protective effect is thought to involve the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes. These findings open up new avenues for exploring the use of 4,5,6-trimethoxy-1H-indole-2-carbaldehyde in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthetic accessibility of 4,5,6-trimethoxy-1H-indole-2-carbaldehyde has also been an area of active research. Several efficient synthetic routes have been developed to produce this compound in high yields and purity. One such method involves a multi-step synthesis starting from commercially available starting materials. The key steps include the formation of an indole ring via a Pictet-Spengler reaction followed by selective methylation and oxidation to introduce the methoxy groups and carbaldehyde functionality. These synthetic strategies not only facilitate large-scale production but also enable the preparation of structurally related analogs for further biological evaluation.
The pharmacological profile of 4,5,6-trimethoxy-1H-indole-2-carbaldehyde has been extensively studied using both in vitro and in vivo models. In vitro assays have shown that this compound exhibits potent activity against a wide range of bacterial strains, including multidrug-resistant pathogens. This broad-spectrum antibacterial activity makes it an attractive candidate for developing new antibiotics to combat drug-resistant infections. Furthermore, preliminary in vivo studies have demonstrated that 4,5,6-trimethoxy-1H-indole-2-carbaldehyde can effectively reduce inflammation and pain in animal models of inflammatory diseases.
The safety profile of 4,5,6-trimethoxy-1H-indole-2-carbaldehyde is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses with minimal adverse effects on major organs such as the liver and kidneys. However, further long-term safety studies are needed to fully understand its potential side effects and ensure its safe use in clinical settings.
In conclusion, 4,5,6-trimethoxy-1H-indole-2-carbaldehyde (CAS No. 1779130-25-4) is a multifaceted compound with promising applications in various fields of biomedical research. Its unique chemical structure endows it with diverse biological activities that make it a valuable candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for future advancements in medicine.
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